molecular formula C25H20F3NO12 B606568 3-(((3-(Trifluoromethyl)phenoxy)carbonyl)amino)-propane-1,2-diyl bis(3,4,5-trihydroxybenzoate) CAS No. 1228357-04-7

3-(((3-(Trifluoromethyl)phenoxy)carbonyl)amino)-propane-1,2-diyl bis(3,4,5-trihydroxybenzoate)

Cat. No. B606568
M. Wt: 583.42
InChI Key: OXWKLJPAKUDPJY-UHFFFAOYSA-N
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Description

The compound “3-(((3-(Trifluoromethyl)phenoxy)carbonyl)amino)-propane-1,2-diyl bis(3,4,5-trihydroxybenzoate)” is a complex organic molecule. It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbonyl group. This carbonyl group is linked to an amino group, which is part of a propane-1,2-diyl group. This propane-1,2-diyl group is esterified with two 3,4,5-trihydroxybenzoate groups .


Molecular Structure Analysis

The molecular formula of this compound is C25H20F3NO12 . It has a molecular mass of 583.421 g/mol . The molecule contains several functional groups, including ester groups, a carbonyl group, an amino group, and a trifluoromethyl group .


Physical And Chemical Properties Analysis

The compound has a heat of formation of -2479.2 ± 16.7 kJ/mol and a dipole moment of 9.70 ± 1.08 D . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available without specific experimental data.

Scientific Research Applications

Environmental Monitoring and Health Implications

The research application of this compound involves environmental and health monitoring due to its association with flame retardants and environmental pollutants. One study emphasizes the need for more research on the occurrence, environmental fate, and toxicity of novel brominated flame retardants (NBFRs), with a call for optimized analytical methods and further investigation into emission sources and potential leaching (Zuiderveen et al., 2020). Another critical area involves studying the impact of certain chemicals found in plastics, like Bisphenol A, on reproductive organs, especially during puberty (Lagos-Cabré & Moreno, 2012). These studies suggest a nuanced and complex interaction of such compounds with biological systems and underscore the need for detailed environmental and toxicological studies.

Phase Behavior and Industrial Applications

The phase behavior of various solutes, including aromatic compounds, when mixed with ionic liquids has been studied extensively. Such research has significant implications for the application of environmentally acceptable solvents with tunable properties in industrial processes. This area of study opens avenues for using mixed solvents in separation processes or extractions from original matrices (Visak et al., 2014).

properties

IUPAC Name

[3-[[3-(trifluoromethyl)phenoxy]carbonylamino]-2-(3,4,5-trihydroxybenzoyl)oxypropyl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO12/c26-25(27,28)13-2-1-3-14(8-13)41-24(38)29-9-15(40-23(37)12-6-18(32)21(35)19(33)7-12)10-39-22(36)11-4-16(30)20(34)17(31)5-11/h1-8,15,30-35H,9-10H2,(H,29,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWKLJPAKUDPJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)NCC(COC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(((3-(Trifluoromethyl)phenoxy)carbonyl)amino)-propane-1,2-diyl bis(3,4,5-trihydroxybenzoate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(((3-(Trifluoromethyl)phenoxy)carbonyl)amino)-propane-1,2-diyl bis(3,4,5-trihydroxybenzoate)
Reactant of Route 2
3-(((3-(Trifluoromethyl)phenoxy)carbonyl)amino)-propane-1,2-diyl bis(3,4,5-trihydroxybenzoate)
Reactant of Route 3
3-(((3-(Trifluoromethyl)phenoxy)carbonyl)amino)-propane-1,2-diyl bis(3,4,5-trihydroxybenzoate)
Reactant of Route 4
3-(((3-(Trifluoromethyl)phenoxy)carbonyl)amino)-propane-1,2-diyl bis(3,4,5-trihydroxybenzoate)
Reactant of Route 5
3-(((3-(Trifluoromethyl)phenoxy)carbonyl)amino)-propane-1,2-diyl bis(3,4,5-trihydroxybenzoate)
Reactant of Route 6
3-(((3-(Trifluoromethyl)phenoxy)carbonyl)amino)-propane-1,2-diyl bis(3,4,5-trihydroxybenzoate)

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